![molecular formula C12H10O B14632158 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde CAS No. 53883-22-0](/img/structure/B14632158.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps include functional group transformations to introduce the aldehyde group at the desired position. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high standards.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the aldehyde functional group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs.
Propiedades
Número CAS |
53883-22-0 |
|---|---|
Fórmula molecular |
C12H10O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde |
InChI |
InChI=1S/C12H10O/c13-9-12-6-5-10-3-1-2-4-11(7-10)8-12/h1-6,8-9H,7H2 |
Clave InChI |
HPIABWUTYXFQJP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
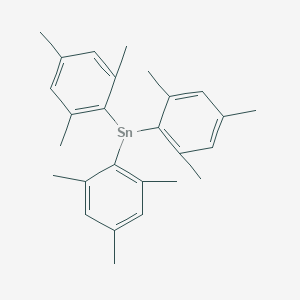
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
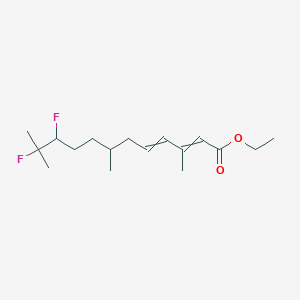
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)

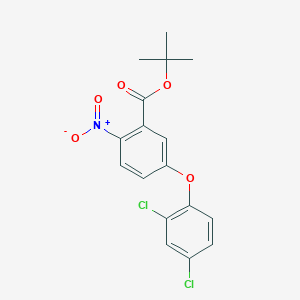
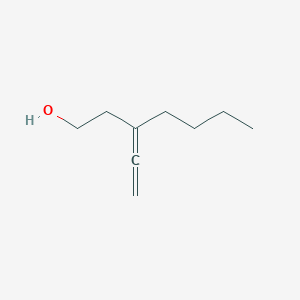
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
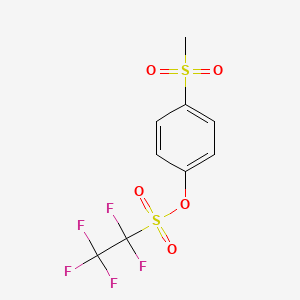
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
